
Ethyl2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound characterized by its thiazole ring and cyano group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-cyano-1,3-thiazol-4-yl as the core structure.
Reaction Steps:
Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up to industrial levels, ensuring consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.
Types of Reactions:
Oxidation: Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium-based reagents.
Reducing Agents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction Products: Reduction can result in the formation of amines or alcohols.
Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.
Chemistry:
Synthetic Intermediate: Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate is used as an intermediate in the synthesis of more complex molecules.
Catalyst Development: It can be used in the development of catalysts for various chemical reactions.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to understand cellular processes.
Drug Development:
Medicine:
Pharmaceuticals: The compound may be used in the formulation of pharmaceuticals for treating various diseases.
Research: It is used in research to study the effects of thiazole derivatives on biological systems.
Industry:
Agriculture: It can be used in the development of agrochemicals, such as pesticides and herbicides.
Material Science:
Mecanismo De Acción
The mechanism by which Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and thiazole ring play crucial roles in binding to these targets, leading to various biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 2-(2-cyano-1,3-thiazol-4-yl)acetate: This compound lacks the difluoro group present in Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate.
Ethyl 2-(2-cyano-1,3-thiazol-4-yl)propionate: This compound has a different ester group compared to the difluoroacetate.
Ethyl 2-(2-cyano-1,3-thiazol-4-yl)butyrate: This compound has a longer carbon chain in the ester group.
Uniqueness: Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate is unique due to the presence of the difluoro group, which can significantly alter its chemical and biological properties compared to similar compounds. This difluoro group can enhance the compound's reactivity and binding affinity to biological targets.
Propiedades
Fórmula molecular |
C8H6F2N2O2S |
|---|---|
Peso molecular |
232.21 g/mol |
Nombre IUPAC |
ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C8H6F2N2O2S/c1-2-14-7(13)8(9,10)5-4-15-6(3-11)12-5/h4H,2H2,1H3 |
Clave InChI |
GBEWRSOCXSUAAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CSC(=N1)C#N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



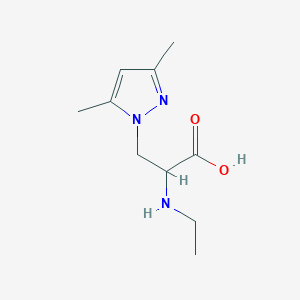
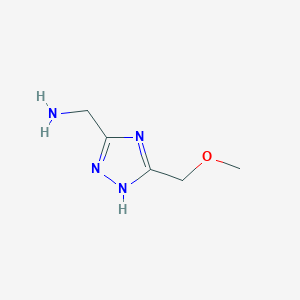
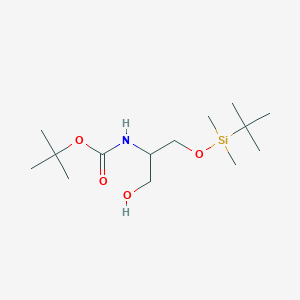
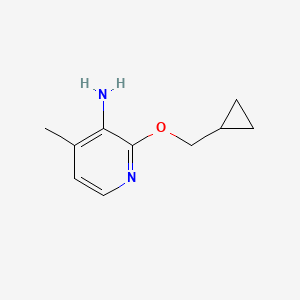
![5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]dihydrochloride](/img/structure/B15327267.png)
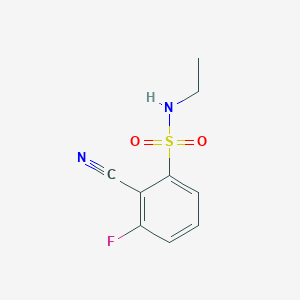
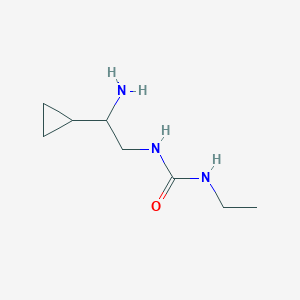
![2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B15327314.png)
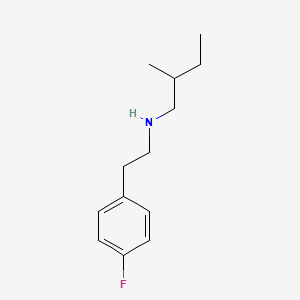
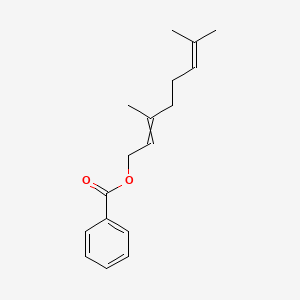
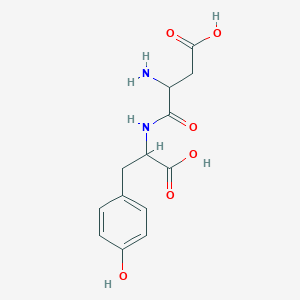
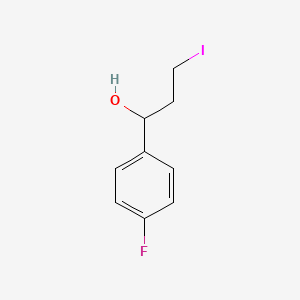
![tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B15327349.png)
